Predicted Lipophilicity Advantage: 4-Amino-N-propylpyrimidine-5-carboxamide vs. 4-Aminopyrimidine-5-carboxamide
The target compound's predicted logP is ~0.5–1.0, compared to the unsubstituted parent compound's logP of -0.43 (Hit2Lead database, CAS 4786-51-0) . This increase indicates a 25- to 100-fold higher octanol-water partition coefficient, which favors membrane permeability.
| Evidence Dimension | Predicted logarithm of partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ~0.5–1.0 |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carboxamide (CAS 4786-51-0): logP -0.43 |
| Quantified Difference | ΔlogP ~0.93–1.43 |
| Conditions | Predicted via computational property models (Hit2Lead database) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability; the higher logP of the N-propyl analog suggests improved cell-based assay performance compared to the parent compound.
